molecular formula C20H22N6O2 B11547082 2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile

2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile

Cat. No.: B11547082
M. Wt: 378.4 g/mol
InChI Key: GGAODQVBXHNLDY-UHFFFAOYSA-N
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Description

2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile is a complex organic compound characterized by its unique spiro structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of multiple functional groups, including acetyl, amino, and nitrile groups, makes it a versatile molecule for various chemical reactions and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where precursor molecules undergo a series of cyclization and functional group modifications to form the spiro structure. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.

    Substitution: The presence of multiple functional groups allows for various substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation Products: Ketones, oxides.

    Reduction Products: Primary amines.

    Substitution Products: Halogenated derivatives, substituted amines.

Scientific Research Applications

2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

    2,6-Disubstituted Spiro[3.3]heptanes: These compounds share a similar spiro structure but differ in the nature and position of their substituents.

    2’-Aminospiro[(1,3-dioxane)-5,5’-thiazolin]-4’-one: This compound has a similar spiro framework but with different functional groups.

Uniqueness: 2,11-Diacetyl-6-aminospiro[1,2,3,7,8,8a-hexahydroisoquinoline-8,4’-piperidine]-5,7,7-tricarbonitrile is unique due to its combination of acetyl, amino, and nitrile groups, which provide a wide range of chemical reactivity and potential applications. Its specific spiro structure also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

1',2-diacetyl-6-aminospiro[3,8a-dihydro-1H-isoquinoline-8,4'-piperidine]-5,7,7-tricarbonitrile

InChI

InChI=1S/C20H22N6O2/c1-13(27)25-7-4-19(5-8-25)17-10-26(14(2)28)6-3-15(17)16(9-21)18(24)20(19,11-22)12-23/h3,17H,4-8,10,24H2,1-2H3

InChI Key

GGAODQVBXHNLDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CC1)C3CN(CC=C3C(=C(C2(C#N)C#N)N)C#N)C(=O)C

Origin of Product

United States

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